Complanadine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

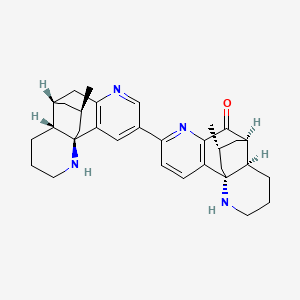

Complanadine B, also known as this compound, is a useful research compound. Its molecular formula is C32H40N4O and its molecular weight is 496.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to Complanadine B

This compound is a dimeric alkaloid belonging to the lycopodium family, specifically noted for its potential applications in neurobiology. This compound has garnered attention due to its ability to induce the secretion of nerve growth factor (NGF), which is crucial for the survival and maintenance of neurons. As such, it presents significant therapeutic potential for treating neurodegenerative diseases, including Alzheimer’s disease.

Neurotrophic Properties

This compound has been shown to stimulate NGF production from human glial cells, which is essential for neuronal health and function. The induction of NGF can enhance cognitive performance in Alzheimer's patients, making compounds like this compound valuable in developing new therapies for neurodegenerative disorders .

Synthesis of this compound

The synthesis of this compound has been approached through multiple synthetic strategies:

- Early Skeletal Oxygenation : The first synthetic route involves installing the requisite skeletal oxygenation early in the synthesis process.

- Blocking Group Strategy : A second approach utilizes blocking groups to enable late-stage oxygenation selectively, preventing undesired reactions at other sites on the molecule .

Case Study: Synthesis via C-H Functionalization

Recent studies have explored the use of C-H functionalization methods to synthesize this compound efficiently. This approach allows for site-selective modifications that are crucial for constructing complex alkaloid structures .

| Synthetic Method | Description | Yield |

|---|---|---|

| Early Oxygenation | Oxygenation is performed early in the sequence. | Variable |

| Late-Stage Functionalization | Employs blocking groups for selective oxygenation later in synthesis. | High yield (up to 99%) |

Alzheimer’s Disease

This compound's ability to induce NGF secretion positions it as a candidate for therapeutic development aimed at Alzheimer's disease. Research indicates that enhancing NGF levels can improve cognitive functions, making it a target for drug development .

Nerve Injury Repair

In addition to its applications in Alzheimer's treatment, this compound may serve as an adjuvant in nerve injury repair therapies. Its role in promoting NGF could facilitate nerve regeneration following spinal cord injuries or peripheral nerve damage .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the biosynthetic pathways leading to this compound and its analogs. Understanding these pathways could enhance the development of synthetic methodologies that yield higher quantities of biologically active compounds.

Potential Research Areas

- Biosynthesis Elucidation : Investigating natural biosynthetic routes may reveal novel compounds with similar or enhanced activities.

- Analog Development : Creating analogs of this compound could lead to more potent neuroprotective agents.

- Clinical Trials : Future studies should focus on clinical trials to evaluate the efficacy and safety of this compound in human subjects suffering from neurodegenerative conditions.

特性

分子式 |

C32H40N4O |

|---|---|

分子量 |

496.7 g/mol |

IUPAC名 |

(1R,9R,10R,16R)-16-methyl-5-[(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C32H40N4O/c1-18-11-20-14-28-26(31(15-18)23(20)5-3-9-34-31)13-21(17-33-28)27-8-7-25-29(36-27)30(37)22-12-19(2)16-32(25)24(22)6-4-10-35-32/h7-8,13,17-20,22-24,34-35H,3-6,9-12,14-16H2,1-2H3/t18-,19-,20+,22-,23-,24-,31-,32-/m1/s1 |

InChIキー |

RRPXLCVXAVGMCD-PMCZBPHQSA-N |

異性体SMILES |

C[C@@H]1C[C@H]2CC3=C(C=C(C=N3)C4=NC5=C(C=C4)[C@@]67C[C@@H](C[C@H]([C@H]6CCCN7)C5=O)C)[C@@]8(C1)[C@@H]2CCCN8 |

正規SMILES |

CC1CC2CC3=C(C=C(C=N3)C4=NC5=C(C=C4)C67CC(CC(C6CCCN7)C5=O)C)C8(C1)C2CCCN8 |

同義語 |

complanadine B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。